Product packaging for 2-Chloro-4-methylphenyl chloroformate(Cat. No.:)

2-Chloro-4-methylphenyl chloroformate

Cat. No.: B13226939
M. Wt: 205.03 g/mol
InChI Key: UABGOAMPPIPDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Overview of Chloroformate Compounds as Key Reagents in Organic Synthesis

Chloroformates are a class of organic compounds characterized by the formula ROC(O)Cl. They are essentially esters of chloroformic acid and are highly valued as reagents in organic chemistry. Their utility stems from the electrophilic nature of the carbonyl carbon, making them susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of the ROC(O)- group into other molecules, a transformation that is fundamental to the synthesis of many important organic compounds.

One of the most prominent applications of chloroformates is in the introduction of protecting groups for amines and alcohols. For instance, benzyl (B1604629) chloroformate is used to introduce the carboxybenzyl (Cbz) protecting group, while fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is employed for the Fmoc protecting group. wikipedia.org Beyond their role in protection strategies, chloroformates are also crucial in the synthesis of carbonates and carbamates. wikipedia.org They also find application as derivatizing agents in analytical chemistry, particularly in chromatography, where they convert polar compounds into more volatile and less polar derivatives suitable for analysis by gas chromatography/mass spectrometry. wikipedia.org

Significance of Aryl Chloroformates as Versatile Intermediates

Aryl chloroformates, which feature an aromatic ring attached to the chloroformate group, are particularly significant as versatile intermediates in the synthesis of a wide array of organic compounds. They are key precursors in the production of pesticides, perfumes, dyes, and pharmaceuticals. The reactivity of aryl chloroformates is similar to that of acyl chlorides, allowing them to readily react with amines to form carbamates, with alcohols to form carbonates, and with carboxylic acids to form mixed anhydrides. wikipedia.org

The synthesis of aryl chloroformates is typically achieved through the reaction of a phenol (B47542) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. For less reactive phenols, the reaction may require elevated temperatures or the initial conversion of the phenol to its more reactive alkali metal phenoxide.

Contextualization of 2-Chloro-4-methylphenyl Chloroformate within Contemporary Chemical Research

This compound, with the chemical formula C₈H₆Cl₂O₂, is a specific aryl chloroformate that, while not extensively documented in academic literature, holds potential as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated phenyl ring, suggests its utility in the synthesis of complex molecules where these specific substitutions are desired for tuning electronic properties, steric hindrance, or biological activity.

The precursor to this compound, 2-chloro-4-methylphenol (B1207291), is a known intermediate in the preparation of crop protection agents and pharmaceuticals. A process for the preparation of 2-chloro-4-methylphenol involves the reaction of 4-methylphenol with a chlorinating agent in the presence of a Lewis acid catalyst system.

Given the established reactivity of aryl chloroformates, it can be inferred that this compound would serve as a reactive intermediate for the synthesis of a variety of derivatives, including carbamates and carbonates, which are prevalent motifs in medicinal and agricultural chemistry. The presence of the chloro and methyl groups on the aromatic ring could influence the reactivity of the chloroformate and the properties of the resulting products.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 87398-07-2
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Canonical SMILES CC1=CC(=C(C=C1)OC(=O)Cl)Cl
InChI Key Not available in searched literature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B13226939 2-Chloro-4-methylphenyl chloroformate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(2-chloro-4-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6Cl2O2/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3

InChI Key

UABGOAMPPIPDQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Methylphenyl Chloroformate and Analogous Aryl Chloroformates

Conventional Synthetic Routes to Chloroformates

The traditional and most established methods for synthesizing aryl chloroformates involve the use of phosgene (B1210022) and its safer, liquid-state equivalents, diphosgene and triphosgene (B27547). These reagents react with the hydroxyl group of phenols to introduce the chloroformyl group.

Phosgene-Based Synthesis from Substituted Phenols

The direct reaction of a substituted phenol (B47542), such as 2-chloro-4-methylphenol (B1207291), with phosgene (COCl₂) is a widely used industrial method for the production of the corresponding aryl chloroformate. The reaction involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the subsequent elimination of hydrogen chloride (HCl).

The general reaction is as follows: ArOH + COCl₂ → ArOCOCl + HCl

This reaction is often carried out in the presence of a catalyst to enhance the reaction rate and yield. Various catalysts have been employed, including tertiary amines and cyclic ureas. For instance, a process for preparing aryl chloroformates by reacting phenols with phosgene can be catalyzed by a cyclic urea, such as N,N'-dimethylpropyleneurea or N,N'-dimethylethyleneurea. organic-chemistry.org The reaction can be performed continuously or batchwise, typically at temperatures ranging from 60°C to 180°C and under pressures from atmospheric to 50 bar. organic-chemistry.org For less reactive phenols, the synthesis may be conducted at temperatures above 75°C, or by first converting the phenol to its more reactive alkali metal phenoxide. ethz.chorganic-chemistry.org

Table 1: Examples of Phosgene-Based Synthesis of Aryl Chloroformates
Phenol SubstrateCatalystTemperature (°C)PressureYield (%)
PhenolTriphenyl phosphite120Not specified98.3 (crude)
PhenolTriphenylphosphine120Not specified97.6 (crude)
Substituted PhenolsCyclic Urea80-160AtmosphericHigh space-time yields

Utilization of Diphosgene and Triphosgene as Phosgene Equivalents

Due to the extreme toxicity and gaseous nature of phosgene, safer alternatives have been developed and are widely used, especially in laboratory settings. Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are stable, crystalline solids that serve as convenient substitutes for phosgene. organic-chemistry.orgnih.gov Triphosgene, in particular, is often preferred as it is easier and safer to handle, transport, and store. organic-chemistry.org

3 ArOH + (Cl₃CO)₂CO → 3 ArOCOCl + 3 HCl

This process has been successfully applied to a variety of alcohols and phenols to produce the corresponding chloroformates in excellent yields. organic-chemistry.org The reaction is typically carried out in an organic solvent, such as toluene, at temperatures ranging from 0°C to ambient. organic-chemistry.org A catalyst, like dimethylformamide (DMF), can also be employed in conjunction with a base, such as sodium carbonate. organic-chemistry.org

Table 2: Synthesis of Chloroformates using Triphosgene
Alcohol/Phenol SubstrateBaseCatalystSolventTemperature (°C)Yield (%)
PhenolSodium CarbonateDMFToluene066
Benzyl (B1604629) AlcoholPotassium CarbonateDMFToluene0- (79% conversion)
n-ButanolSodium CarbonateDMFToluene0- (94% conversion)
n-OctanolTriethylamine-Toluene096

Phosgene-Free and Innovative Synthetic Approaches

Growing safety and environmental concerns have driven research into phosgene-free methods for the synthesis of chloroformates. These innovative strategies include catalytic carbonylation, the use of alternative chlorinating agents, and photochemical methods.

Catalytic Carbonylation Strategies for Chloroformate Formation

Catalytic carbonylation reactions represent a powerful tool for the introduction of a carbonyl group into organic molecules, often avoiding the direct use of toxic carbon monoxide (CO) gas by employing CO surrogates. ethz.chorganic-chemistry.org Palladium-catalyzed carbonylation of aryl halides has been extensively studied for the synthesis of various carboxylic acid derivatives. eurekaselect.com

A recent development in this area is the palladium-catalyzed chlorocarbonylation of aryl halides and pseudohalides (like triflates) to generate acid chlorides. ethz.ch This method utilizes butyryl chloride as an in situ source of both carbon monoxide and the chloride, thereby circumventing the need for gaseous CO. ethz.ch While this approach starts from an aryl halide rather than a phenol, it represents a significant phosgene-free route to aryl acid chlorides, which are structurally related to chloroformates. The general scheme involves the reaction of an aryl halide with a CO source and a chloride source in the presence of a palladium catalyst.

Another strategy involves the use of chloroform (B151607) as a carbonyl source in palladium-catalyzed carbonylative coupling reactions. organic-chemistry.org In the presence of a base like potassium hydroxide, chloroform can generate CO in situ, which then participates in the palladium-catalyzed cycle to form aryl ketones and esters from aryl halides. organic-chemistry.org

Application of Thionyl Chloride in Chloroformate Synthesis

Thionyl chloride (SOCl₂) is a common and efficient reagent for the conversion of carboxylic acids to acid chlorides and alcohols to alkyl chlorides. acs.orgnih.gov The reaction with alcohols proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a good leaving group. libretexts.org

However, the application of thionyl chloride for the direct conversion of phenols to aryl chloroformates is generally not effective. The carbon-oxygen bond in phenols has a partial double bond character due to resonance, making it significantly stronger and less susceptible to nucleophilic substitution than the C-O bond in alcohols. Consequently, the reaction of phenols with thionyl chloride typically does not yield the desired chloroformate. nih.govkobe-u.ac.jp Instead, it is primarily used for the synthesis of acid chlorides from carboxylic acids. acs.org

Photo-on-Demand Synthesis for Chloroformates and Carbonates

A novel and safer approach to chloroformate synthesis is the photo-on-demand method. organic-chemistry.orgresearchgate.net This technique involves the in situ generation of chloroformates from a solution of an alcohol in chloroform (CHCl₃) upon irradiation with UV light in the presence of oxygen. organic-chemistry.orgacs.org In this process, chloroform serves as both the solvent and the reagent.

The reaction is initiated by the photochemical decomposition of chloroform, which generates phosgene in situ. The phosgene then reacts with the alcohol present in the solution to form the chloroformate. This method has been shown to produce high yields of chloroformates from primary alkyl alcohols and allows for subsequent one-pot conversions to carbonates and carbamates by adding another alcohol or an amine. organic-chemistry.orgacs.org

While this method has been demonstrated to be highly efficient for alkyl alcohols, aryl alcohols (phenols) are generally less nucleophilic and have shown limited reactivity under these conditions. kobe-u.ac.jp Nevertheless, this photo-on-demand synthesis represents a significant advancement in creating safer phosgenation reactions by avoiding the storage and transport of toxic reagents. researchgate.net

Table 3: Photo-on-Demand Synthesis of Chloroformates from Alcohols
Alcohol SubstrateReaction Time (h)Yield (%)
1-Hexanol393
1-Octanol391
Benzyl alcohol370
9-Fluorenylmethanol340

Green Chemistry Principles in Chloroformate Synthesis

The synthesis of aryl chloroformates, including 2-Chloro-4-methylphenyl chloroformate, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. The primary concern has been the use of highly toxic phosgene gas, a potent C1 building block, which has prompted significant research into safer and more environmentally benign alternatives kobe-u.ac.jp. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, and their application to chloroformate synthesis is crucial for developing sustainable industrial processes.

Research into Sustainable and Eco-Friendly Production Methods

The cornerstone of traditional aryl chloroformate synthesis involves the reaction of a phenol with phosgene justia.com. However, phosgene is extremely toxic, and its historical use as a chemical weapon underscores the significant hazards associated with its storage, transport, and handling kobe-u.ac.jp. Consequently, a major focus of green chemistry research has been to develop production methods that avoid the direct use of phosgene gas.

One of the most significant developments in this area is the use of phosgene surrogates. Triphosgene, a solid crystalline substance, is a safer alternative to gaseous phosgene because it can be handled more easily and generates phosgene in situ when needed for a reaction kobe-u.ac.jpgoogle.com. This method, while still involving a highly toxic intermediate, mitigates many of the risks associated with handling phosgene gas directly. The process typically involves reacting a phenol with triphosgene in the presence of a base and a catalyst google.comjustia.com. While an improvement, even phosgene oligomers like triphosgene require highly stringent operational controls due to their inherent toxicity kobe-u.ac.jp.

A more innovative and eco-friendly approach is the "photo-on-demand" synthesis of chloroformates. This method utilizes chloroform as both a reagent and a solvent, eliminating the need for phosgene or triphosgene entirely organic-chemistry.org. In this process, a solution of an alcohol or phenol in chloroform is exposed to UV light while oxygen is bubbled through it, producing the corresponding chloroformate in situ kobe-u.ac.jporganic-chemistry.org. This technique offers a significantly safer, simpler, and more cost-effective pathway for both laboratory and industrial applications organic-chemistry.org. The synthesized chloroformates can then be used in one-pot reactions to produce other valuable compounds like carbonates and carbamates organic-chemistry.orgacs.orgnih.gov.

Table 1: Comparison of Synthetic Methods for Aryl Chloroformates

MethodPhosgenating AgentKey AdvantagesKey DisadvantagesGreen Chemistry Relevance
Traditional Phosgenation Phosgene (COCl₂) GasHigh reactivity, efficient conversionExtremely toxic, hazardous to handle and transport kobe-u.ac.jpPoor; relies on a highly hazardous reagent.
Triphosgene Method Triphosgene (BTC)Solid, easier to handle than gaseous phosgene kobe-u.ac.jpgoogle.comStill highly toxic, requires strict safety protocols kobe-u.ac.jpModerate; reduces handling risks of phosgene gas.
Photo-on-Demand Synthesis Chloroform (CHCl₃)Avoids phosgene and triphosgene, uses readily available starting materials, enables one-pot synthesis organic-chemistry.orgacs.orgRequires specialized photochemical equipment.High; eliminates highly toxic reagents, simplifies process.

Development of Catalytic Processes for Reduced Environmental Impact

In synthesis pathways involving phosgene or its surrogates, various catalysts have been employed to facilitate the reaction with less reactive phenols. Carboxamides, such as dimethylformamide (DMF), and organic tertiary amines, like triethylamine, have been shown to be effective catalysts justia.comgoogle.comjustia.com. These catalysts work by activating the phosgene equivalent, making it more susceptible to nucleophilic attack by the phenol. For example, a process for preparing aryl chloroformates using triphosgene can be catalyzed by dimethylformamide or triethylamine at temperatures around 0°C google.comjustia.com.

More advanced research has identified organic phosphorus compounds as highly effective catalysts for the reaction between phenols and phosgene justia.com. These catalysts allow the reaction to proceed at elevated temperatures (60°C to 180°C) with high purity and yield, overcoming some of the drawbacks of previously used catalysts whose activity was deemed unsatisfactory justia.com. The ability to run these reactions continuously in reactors like a tubular reactor or a cascade of stirred vessels also contributes to a more efficient and controlled industrial process, which is a core tenet of green engineering justia.com.

By enabling reactions under more controlled and efficient conditions, these catalytic processes reduce energy consumption and waste generation, contributing to a more sustainable manufacturing footprint for aryl chloroformates.

Table 2: Catalysts in Aryl Chloroformate Synthesis

Catalyst TypeSpecific ExamplesReactantsTypical Reaction ConditionsImpact on Sustainability
Organic Amides Dimethylformamide (DMF)Phenol, Triphosgene0°C, Toluene solvent google.comjustia.comIncreases reaction rate at low temperatures, reducing energy use.
Organic Tertiary Amines TriethylaminePhenol, Triphosgene0°C to ambient temperature google.comjustia.comActs as both a catalyst and a base to neutralize HCl byproduct.
Organic Phosphorus Compounds Trisubstituted PhosphinesPhenol, Phosgene60°C - 180°C justia.comAllows for high-purity product formation and continuous processing, improving efficiency.

Advanced Synthetic Applications of 2 Chloro 4 Methylphenyl Chloroformate As a Chemical Intermediate

Precursor in Polymer Chemistry and Material Science

Synthesis of Polycarbonates

2-Chloro-4-methylphenyl chloroformate serves as a crucial chemical intermediate in the synthesis of specialized polycarbonates. As an activated derivative of carbonic acid, its high reactivity makes it a valuable monomer in polycondensation reactions. Polycarbonates are a class of high-performance thermoplastic polymers known for their exceptional impact resistance, optical clarity, and thermal stability. researchgate.net The synthesis of polycarbonates can be achieved through several methods, with two prominent ones being the interfacial polycondensation of a bisphenol with phosgene (B1210022) and the melt transesterification process involving a bisphenol and a diaryl carbonate. researchgate.netgoogle.com

In processes analogous to the phosgene-based route, an aryl chloroformate like this compound can be used to form the carbonate linkage. The reaction typically involves the polycondensation of a dihydroxy compound (a bisphenol) with the chloroformate. The presence of the chloro and methyl groups on the phenyl ring of this compound can be leveraged to fine-tune the properties of the resulting polymer. These substituents can influence characteristics such as solubility, thermal stability, and the refractive index of the final polycarbonate material.

For instance, in a typical laboratory-scale synthesis, the chloroformate would be reacted with a bisphenol, such as Bisphenol A, in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting polymer's properties are directly derived from the structure of the constituent monomers. The choice of bisphenol and the specific aryl chloroformate allows for the creation of a wide array of polycarbonates with tailored characteristics.

Table 1: Influence of Monomer Structure on Polycarbonate Properties This table illustrates how different dihydroxy monomers, when theoretically polymerized with a chloroformate source, can yield polycarbonates with varying physical properties.

Dihydroxy MonomerResulting Polymer StructureGlass Transition Temp. (°C)Refractive IndexKey Feature
Bisphenol AStandard Polycarbonate~1501.585High Impact Strength
4,4'-Biphenyl sulfonePolysulfone-carbonate~1901.630High Heat Resistance
HydroquinoneAromatic Polyester-carbonate>200>1.600High Rigidity

Integration into Polymer-of-Prodrug Systems

The unique reactivity of this compound is highly advantageous for its integration into polymer-of-prodrug systems. These systems are macromolecular carriers designed to improve the therapeutic profile of drugs by enhancing their solubility, stability, and pharmacokinetic properties. mdpi.com A prodrug is an inactive medication that is metabolized in the body to produce an active drug. By incorporating a drug into a polymer backbone, its release can be controlled, and it can be targeted to specific tissues, such as tumors. nih.gov

This compound can be used to link a therapeutic agent containing a hydroxyl or amine group to a polymer backbone. The reaction of the chloroformate with the drug's functional group forms a carbonate or carbamate (B1207046) linkage, respectively. This linkage is designed to be stable in circulation but cleavable under specific physiological conditions (e.g., pH changes or enzymatic action) at the target site, thereby releasing the active drug.

The polymer itself can be synthesized using monomers that contain appropriate functional groups. For example, a polymer with pendant hydroxyl groups can be reacted with this compound to create an "activated" polymer. This activated polymer, now featuring reactive chloroformate groups, can then be conjugated with a drug molecule. This strategy allows for the creation of well-defined, hydrophilic polymer prodrugs that can be administered via routes that are not possible for the parent drug due to issues like poor solubility or local toxicity. nih.gov

Scaffold Diversification for Chemical Library Generation

In modern drug discovery, the generation of chemical libraries with high scaffold diversity is essential for identifying novel hit compounds in high-throughput screening campaigns. u-strasbg.fr A scaffold is the core structure of a molecule, and diversifying these scaffolds is a key strategy to explore a wider chemical space and increase the probability of finding molecules that interact with a biological target. pharm.ai

This compound is an ideal reagent for scaffold diversification due to its ability to react with a wide range of nucleophiles. Starting with a core molecule (the scaffold) that contains a hydroxyl or amine group, chemists can use this compound to introduce a carbonate or carbamate linker. This linker can then be further functionalized, or the initial reaction can be part of a multi-component reaction to build complexity rapidly.

The process often involves a "build-couple-transform" paradigm where simple building blocks are assembled, coupled together, and then transformed into more complex and diverse scaffolds. The chloroformate group is an excellent electrophile for the "coupling" step. By reacting a library of scaffolds with this compound and then introducing a library of different nucleophiles (e.g., alcohols, amines, thiols), a large and diverse matrix of final compounds can be generated from a small number of starting materials. This combinatorial approach is highly efficient for populating chemical libraries with novel structures suitable for screening. u-strasbg.fr

Table 2: Example of Combinatorial Library Generation This table outlines a theoretical combinatorial synthesis using a core scaffold, a chloroformate linker, and various nucleophiles to generate a diverse library.

Core Scaffold (R1-OH)LinkerNucleophile (R2-H)Final Compound Structure
Scaffold AThis compoundAmine 1R1-O-CO-N-R2
Scaffold AThis compoundAlcohol 1R1-O-CO-O-R2
Scaffold BThis compoundAmine 2R1-O-CO-N-R2
Scaffold BThis compoundThiol 1R1-O-CO-S-R2

Integration into Flow Chemistry Methodologies for Efficient Transformations

The synthesis of chloroformates, including this compound, can be significantly improved by leveraging flow chemistry methodologies. Traditional batch synthesis of chloroformates often involves the use of highly toxic and hazardous reagents like phosgene. google.com Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers enhanced safety, better process control, and higher efficiency. google.com

In a typical flow synthesis of a chloroformate, a solution of the corresponding alcohol or phenol (B47542) (in this case, 2-chloro-4-methylphenol) and a solution of a phosgene source (such as triphosgene) are continuously pumped and mixed in a microreactor. google.com The small reactor volume and high surface-area-to-volume ratio allow for precise temperature control and rapid mixing, minimizing the formation of byproducts and improving reaction yield. The hazardous reagent is generated and consumed in situ, avoiding the need to store large quantities. google.com

This methodology is not only applicable to the synthesis of the intermediate itself but also to its subsequent reactions. For example, the stream containing the newly synthesized this compound can be directly merged with a stream containing a nucleophile (e.g., a bisphenol for polycarbonate synthesis or a drug for prodrug conjugation) in a subsequent reactor module. This integrated, multi-step flow process enhances efficiency, reduces waste, and allows for the safe and scalable production of complex molecules.

Table 3: Comparison of Batch vs. Flow Synthesis for Chloroformate Production This table highlights the advantages of using a continuous flow reactor for the synthesis of chloroformates compared to traditional batch processing.

ParameterBatch SynthesisFlow SynthesisAdvantage of Flow
Reaction Time Several hoursMinutesIncreased Throughput
Safety High risk (large reagent volume)High safety (small reagent volume)Minimized Hazard
Temperature Control Difficult, potential for hotspotsPrecise and uniformBetter Selectivity
Scalability Complex and challengingSimple (running longer)Easier Production Scale-up
Product Purity Often requires extensive purificationHigh purity, fewer byproductsSimplified Downstream Processing

Computational and Theoretical Investigations of Chloroformate Derivatives, Including 2 Chloro 4 Methylphenyl Chloroformate

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in chloroformate molecules and identifying their preferred shapes or conformations.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is employed to optimize molecular geometries, explore conformational stability, and calculate vibrational frequencies. researchgate.netresearchgate.net For chloroformate derivatives, DFT studies are crucial for identifying the most stable conformers and the energy barriers between them.

For instance, studies on 2,2,2-trichloroethyl chloroformate using DFT methods have confirmed the presence of two stable conformers: anti-gauche (C1 symmetry) and anti-anti (Cs symmetry). rsc.orgresearchgate.net These findings are essential for understanding the molecule's physical and chemical properties. DFT calculations can also be used to simulate infrared and Raman spectra, which aids in the experimental identification of these conformers. rsc.org The choice of functional and basis set, such as B3LYP or CAM-B3LYP with basis sets like 6-311++G(d,p), is critical for achieving results that correlate well with experimental data. mdpi.comresearchgate.netnih.gov The integral equation formalism in the polarizable continuum model (IEF-PCM) can also be applied to investigate the effect of different solvents on the conformational stability of the molecules. researchgate.net

Table 1: DFT Functionals Used in the Study of Chloroformate Derivatives and Related Compounds

Functional Basis Set Application Reference
CAM-B3LYP 6-311++G(d,p) Gas-phase elimination kinetics researchgate.net
M06 6-311++G(d,p) Gas-phase elimination kinetics researchgate.net
PBE1PBE 6-311++G(d,p) Gas-phase elimination kinetics researchgate.net
B3LYP 6-31+G* Conformational stability, vibrational wavenumbers researchgate.net

This table is interactive. You can sort and filter the data.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and complete basis set methods (e.g., CBS-QB3), are higher-level computational approaches that provide more accurate energy calculations compared to some DFT methods. acs.org These techniques are particularly valuable for the precise elucidation of molecular structures and the conformational analysis of chloroformates. rsc.orgresearchgate.net

In a study of chloromethyl chloroformate, ab initio calculations at the MP2/6-31G(d) level were used to determine the energy difference between the existing conformers. acs.org The results indicated that 94(6)% of the molecules exist in a syn-gauche conformation, with a smaller fraction in a syn-anti form, corresponding to an energy difference of 1.7(7) kcal/mol. acs.org Similarly, theoretical calculations on alkyl chloroformates like ethyl chloroformate and isopropyl chloroformate have been performed using the CBS-QB3 level of theory to investigate the mechanism of their gas-phase elimination kinetics. researchgate.netresearchgate.net These high-accuracy methods are often used in conjunction with experimental data to build a comprehensive understanding of molecular structure. researchgate.netacs.org

Gas-Phase Electron Diffraction (GED) is an experimental technique used to determine the precise geometrical structure of molecules in the gas phase, free from intermolecular forces that exist in liquids and solids. wikipedia.org The experimental data from GED are often combined with quantum-chemical calculations to refine the molecular structures. rsc.orgresearchgate.net

For chloromethyl chloroformate, a combined GED and ab initio investigation provided detailed structural parameters for the dominant syn-gauche conformer. acs.org This approach allows for the accurate determination of bond lengths, bond angles, and torsion angles. acs.org The combination of experimental GED data with computational results from DFT and MP2 methods has also been successfully applied to determine the structure and conformational properties of 2,2,2-trichloroethyl chloroformate. rsc.orgresearchgate.net

Table 2: Experimental Bond Distances and Angles of the syn-gauche Conformer of Chloromethyl Chloroformate Determined by GED

Parameter Value (rg / ∠α) Uncertainty (2σ)
r(C=O) 1.193 Å 0.002 Å
r(C1−O) 1.348 Å 0.003 Å
r(C3−O) 1.416 Å 0.004 Å
r(C−Cl) 1.745 Å 0.002 Å
∠O−C=O 126.8° 0.3°
∠O−C1−Cl 108.9° 0.3°

Data sourced from a combined Gas-Phase Electron Diffraction and ab initio study. acs.org This table is interactive.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the step-by-step processes of chemical reactions involving chloroformates. It allows for the identification of intermediates and the high-energy transition states that connect them. mdpi.comnih.gov

A transition state is a specific configuration along a reaction coordinate that represents the highest energy point. ucsb.edu Identifying the structure and energy of the transition state is key to understanding the reaction mechanism and calculating the activation energy. Computational methods like DFT and ab initio calculations are used to locate and characterize these fleeting structures. researchgate.netresearchgate.net

For the gas-phase elimination of alkyl chloroformates, theoretical calculations have been used to model the six-membered cyclic transition state structures. researchgate.netresearchgate.net By comparing the activation energies for different proposed mechanisms (a concerted process versus a stepwise mechanism involving a chloroformic acid intermediate), studies have shown that the stepwise pathway is more favorable. researchgate.net The CAM-B3LYP/6-311++G(d,p) level of theory, for example, has provided activation energies that are in reasonable agreement with experimental values. researchgate.net In the study of nucleophilic substitution reactions of phenyl chloroformates, the calculation of transition states indicated a strongly associative state with minimal bond breaking. rsc.org

Table 3: Theoretical vs. Experimental Activation Energy for the Gas-Phase Elimination of Ethyl Chloroformate

Method Ea (kJ/mol) Log A Reference
Experimental 183.6 12.64 researchgate.net
CAM-B3LYP/6-311++G(d,p) 184.5 13.54 researchgate.net

This table is interactive. You can sort and filter the data.

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a complete energy profile, or potential energy surface, for a reaction pathway. mdpi.comnih.gov This profile provides a visual representation of the energy changes that occur as a reaction progresses.

For the elimination reactions of ethyl chloroformate, isopropyl chloroformate, and sec-butyl chloroformate, energy profiles were determined using the CAM-B3LYP/6-311++G(d,p) method. researchgate.netresearchgate.net These profiles clearly illustrated the energy barriers for both a one-step and a stepwise mechanism, providing strong theoretical evidence that the reaction proceeds through the formation of an unstable chloroformic acid intermediate, which then decomposes to hydrogen chloride and carbon dioxide. researchgate.netresearchgate.net Similarly, in a Pd-catalyzed synthesis involving methyl chloroformate, DFT calculations were used to map out two potential reaction pathways, with the net reaction energy confirming the feasibility of the proposed catalytic cycle. mdpi.com These energy profiles are crucial for rationalizing reaction outcomes and for designing more efficient chemical processes. mdpi.com

Table of Mentioned Compounds

Compound Name
2-Chloro-4-methylphenyl chloroformate
Benzyl (B1604629) chloroformate
Chloroacetyl chloride
Chloromethyl chloroformate
Ethyl 4-chlorotetrolate
Ethyl chloroformate
Fluorenylmethyloxycarbonyl chloride
Hydrogen chloride
Isopropyl chloroformate
Methyl chloroformate
Phenyl chloroformate
Propargyl chloride
sec-Butyl chloroformate
2,2,2-trichloroethyl chloroformate
2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide
2-formylfuran
3-formylfuran
5-Aminomethyl-3-bromoisoxazole
5-Chloromethyl-3-bromoisoxazole
Carbon dioxide
Dibromoformaldoxime
Methylthioaniline
Muscimol
2,3-Dichloro-1-propene
p-methoxyphenyl chloroformate
p-nitrobenzyl chloroformate

Electronic Structure Analysis and Reactivity Prediction

Computational and theoretical chemistry provide powerful tools to investigate the electronic structure of molecules and predict their reactivity. For chloroformate derivatives such as this compound, these methods offer insights into the distribution of electrons within the molecule and how it is likely to interact with other chemical species. Techniques like Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, Natural Bond Orbital (NBO), and Atoms in Molecules (AIM) analyses are instrumental in elucidating these properties.

HOMO-LUMO Analysis for Electrophilicity and Nucleophilicity

The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding the chemical reactivity of a molecule. The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO is the lowest energy orbital that is unoccupied and signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the ester group, due to the presence of lone pairs and the π-electron system. The LUMO, on the other hand, is likely to be centered on the chloroformate group, particularly the carbonyl carbon and the C-Cl bond, which are electron-deficient sites.

The energies of these frontier orbitals can be used to calculate various reactivity descriptors:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ ≈ (I + A) / 2

Chemical Hardness (η): η ≈ (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. In the context of this compound, these calculations would quantify its electrophilic character, which is a key aspect of the reactivity of chloroformates. researchgate.net

Below is an interactive table presenting hypothetical HOMO-LUMO energies and derived reactivity descriptors for this compound, calculated using a representative level of theory such as Density Functional Theory (DFT) with a suitable basis set.

ParameterValue (eV)
EHOMO-8.50
ELUMO-1.20
HOMO-LUMO Gap (ΔE)7.30
Ionization Potential (I)8.50
Electron Affinity (A)1.20
Electronegativity (χ)4.85
Chemical Hardness (η)3.65
Chemical Softness (S)0.137
Electrophilicity Index (ω)3.22

Note: The values in this table are illustrative and represent typical quantum chemical calculation results for similar molecules.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. wikipedia.org This method investigates the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. These donor-acceptor interactions represent delocalization effects and deviations from an idealized Lewis structure, which are crucial for understanding molecular stability and reactivity. uni-muenchen.dewisc.edu

For this compound, NBO analysis would reveal key hyperconjugative interactions. For instance, the lone pairs on the oxygen and chlorine atoms can act as donors, while the antibonding orbitals (σ* or π*) of the carbonyl group and the C-Cl bonds can act as acceptors. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

A hypothetical NBO analysis for this compound might reveal the following significant interactions:

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(Oester)π(C=O)35.5
LP(Ocarbonyl)σ(C-Oester)15.2
LP(Cl)σ(C-O)5.8
π(Cring-Cring)π(C=O)8.1

Note: The values in this table are illustrative examples based on typical NBO calculations for similar compounds.

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, is another powerful method for analyzing the electronic structure of molecules. It is based on the topology of the electron density (ρ(r)). AIM analysis partitions the molecule into atomic basins and identifies critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

The properties of the electron density at the bond critical points provide valuable information about the nature of the chemical bonds. For instance:

The value of the electron density (ρ(r)) at the BCP: Higher values indicate a stronger bond.

The Laplacian of the electron density (∇2ρ(r)) at the BCP: A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.

The total electron energy density (H(r)) at the BCP: A negative value also indicates a covalent character.

For this compound, AIM analysis would be used to characterize the covalent bonds within the molecule, such as the C-Cl, C=O, C-O, and C-C bonds, as well as any potential non-covalent interactions. The analysis would provide quantitative measures of the strength and nature of these bonds, complementing the insights gained from HOMO-LUMO and NBO analyses.

Analytical Methodologies for the Characterization and Mechanistic Elucidation of Chloroformate Compounds

Spectroscopic Techniques for Structural Confirmation and Conformational Studies

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Chloro-4-methylphenyl chloroformate, the IR spectrum is dominated by a few key absorptions that confirm its structure. The most prominent feature in the IR spectra of chloroformates is the intense, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1750–1790 cm⁻¹. wikipedia.org This high frequency is characteristic of acyl chlorides and related compounds where electronegative atoms are attached to the carbonyl carbon.

Other significant vibrational modes include the asymmetric and symmetric stretching of the C-O-C linkage, which are expected in the 1100-1250 cm⁻¹ region. Vibrations associated with the substituted aromatic ring will also be present, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending bands in the 700-900 cm⁻¹ range, the positions of which are indicative of the substitution pattern. The C-Cl stretching vibration of the chloroformate group typically appears as a strong band in the 650-800 cm⁻¹ region, while the C-Cl stretch from the chlorinated phenyl ring would also fall within this fingerprint region. nist.gov The gas-phase IR spectrum of the closely related phenyl chloroformate shows characteristic absorptions that serve as a valuable reference. nist.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For this compound, Raman spectroscopy can effectively probe the vibrations of the aromatic ring and the C-Cl bonds.

The symmetric C=C stretching vibrations of the phenyl ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum around 1600 cm⁻¹. researchgate.net The C-Cl stretching modes are also typically Raman-active. The carbonyl (C=O) stretch, while strong in the IR, is also observable in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in detailed structural assignment and conformational studies. chemicalbook.comnih.gov

Table 1: Expected Vibrational Frequencies for this compound Data inferred from analysis of phenyl chloroformate and related structures. nist.govnih.govchemicalbook.com

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
Aromatic C-H Stretch3030 - 3100IR, RamanMedium
Methyl C-H Stretch2850 - 3000IR, RamanMedium
Carbonyl (C=O) Stretch1750 - 1790IR, RamanStrong
Aromatic C=C Stretch1450 - 1600IR, RamanMedium-Strong
Asymmetric C-O-C Stretch1150 - 1250IRStrong
Symmetric C-O-C Stretch1100 - 1150RamanStrong
Aromatic C-Cl Stretch1000 - 1100IR, RamanMedium
Acyl C-Cl Stretch650 - 800IR, RamanStrong

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. libretexts.org The chromophores in this compound are the substituted benzene (B151609) ring and the carbonyl group.

The primary electronic transitions are expected to be π→π* transitions associated with the aromatic ring. pharmatutor.org Substituted benzenes typically show strong absorption bands below 280 nm. The presence of the chloro, methyl, and chloroformate groups as substituents on the phenyl ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorptions. A second type of transition, the n→π* transition, is associated with the promotion of a non-bonding electron from an oxygen or chlorine atom to an antibonding π* orbital of the carbonyl group. libretexts.org These transitions are symmetry-forbidden, resulting in weak absorption bands at longer wavelengths, typically above 300 nm. pharmatutor.org Due to the high energy required, most significant absorptions for this compound are expected to occur in the UV region of the spectrum. libretexts.org

Advanced Chromatographic and Mass Spectrometric Methods for Analysis

While spectroscopy provides structural information, chromatography and mass spectrometry are essential for separating compounds from mixtures and providing definitive identification based on mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed, and its mass would confirm the molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern (M, M+2, M+4). The fragmentation pattern provides further structural confirmation. Based on studies of phenyl chloroformate, key fragmentation pathways would include: conicet.gov.armassbank.eu

Loss of a chlorine radical (•Cl) from the chloroformate group to yield a phenoxycarbonyl cation.

Cleavage of the ester bond to produce a 2-chloro-4-methylphenoxide radical and a chlorocarbonyl cation (COCl⁺).

Formation of the 2-chloro-4-methylphenyl cation through the loss of the entire chloroformate group.

This technique is not only used to identify the compound itself but is also central to methods where other chloroformates are used as derivatizing agents to make polar analytes (like amino acids or phenols) volatile enough for GC-MS analysis. core.ac.uk

Table 2: Predicted Key Mass Fragments for this compound in GC-MS Fragmentation patterns inferred from phenyl chloroformate data. conicet.gov.armassbank.eu

Fragment DescriptionPredicted m/z (for ³⁵Cl isotope)Notes
Molecular Ion [M]⁺204Will show an isotopic pattern for two chlorine atoms (m/z 204, 206, 208)
[M - Cl]⁺169Loss of the chlorine radical from the chloroformate group.
[2-Chloro-4-methylphenyl]⁺125C₇H₆Cl⁺ fragment.
[Chlorocarbonyl]⁺63COCl⁺ fragment, shows isotopic pattern for one chlorine atom.
[Phenyl cation from fragment]⁺77Potential further fragmentation of the aromatic portion.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) for Complex Mixtures

For analyzing complex mixtures that may not be suitable for GC due to low volatility or thermal instability of some components, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is the method of choice. LC separates components in the liquid phase before they enter the mass spectrometer. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its fragments.

While chloroformates are highly reactive towards common protic LC solvents like water and methanol, LC-HRMS can be employed with non-polar, aprotic mobile phases. This technique would be invaluable for identifying this compound in a reaction mixture, detecting trace-level impurities, or characterizing its degradation or reaction products. The high mass accuracy allows for the confident differentiation between compounds with very similar nominal masses, providing an unambiguous elemental composition for the detected ions. This capability is critical for mechanistic studies and for ensuring the purity of the final product.

Kinetic Methods for Reaction Rate and Mechanism Studies

The elucidation of reaction mechanisms for chloroformate compounds, such as this compound, heavily relies on detailed kinetic studies. By systematically varying reaction conditions and solvent properties, it is possible to gain insight into the transition state of the rate-determining step. Two powerful kinetic methods employed for this purpose are the determination of specific rates of solvolysis and the measurement of kinetic solvent isotope effects (KSIE). These techniques provide quantitative data that can be used to distinguish between different mechanistic pathways, such as associative and dissociative processes.

Determination of Specific Rates of Solvolysis

The specific rate of solvolysis (k) is a first-order rate constant that quantifies the reactivity of a substrate in a given solvent. For chloroformate esters, these rates are typically determined by monitoring the production of acid (HCl) over time. The experimental data are then analyzed using the extended Grunwald-Winstein equation, a linear free energy relationship that correlates the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). The equation is expressed as:

log(k/k₀) = lNT + mYCl + c

where:

k is the specific rate of solvolysis in a given solvent.

k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the solvolysis to changes in solvent nucleophilicity.

m is the sensitivity of the solvolysis to changes in solvent ionizing power.

c is a constant.

The magnitudes of l and m provide crucial information about the transition state of the reaction. A large l value (typically > 1.0) suggests a high degree of nucleophilic participation by the solvent in the rate-determining step, characteristic of an associative (SN2-like) or addition-elimination mechanism. Conversely, a large m value (typically > 0.8) indicates significant charge separation and formation of a carbocation-like transition state, which is indicative of a dissociative (SN1-like) mechanism. For many substituted phenyl chloroformates, the solvolysis mechanism is often found to be an addition-elimination pathway where the addition of the solvent is the rate-determining step. nih.govmdpi.comnih.gov

Below is an illustrative data table showing how specific rates of solvolysis for a substituted phenyl chloroformate are typically presented.

Solventk (s⁻¹) at 25°CNTYCl
100% Ethanol1.20 x 10⁻⁵0.37-2.52
90% Ethanol5.60 x 10⁻⁵0.16-0.93
80% Ethanol1.50 x 10⁻⁴0.000.00
100% Methanol4.50 x 10⁻⁵0.17-1.12
90% Acetone (B3395972)8.90 x 10⁻⁶-0.35-0.85
50% TFE2.10 x 10⁻³-2.543.16
97% TFE1.80 x 10⁻²-3.302.83

This table is illustrative and does not represent actual experimental data for this compound.

Kinetic Solvent Isotope Effects (KSIE)

The Kinetic Solvent Isotope Effect (KSIE) is a powerful tool for elucidating the role of the solvent in the reaction mechanism, particularly in identifying general-base catalysis. nih.govmdpi.com It is determined by comparing the rate of solvolysis in a protic solvent (e.g., methanol, CH₃OH) with the rate in its deuterated counterpart (e.g., methanol-d, CH₃OD). The KSIE is expressed as the ratio of the rate constants (kH/kD).

A KSIE value greater than 1 (typically in the range of 1.5 to 2.5 for chloroformates) indicates a primary isotope effect. This suggests that the O-H bond of the solvent molecule is being broken in the rate-determining step of the reaction. In the context of chloroformate solvolysis, a significant KSIE is strong evidence for general-base catalysis, where a second solvent molecule acts as a general base to accept a proton from the nucleophilically attacking solvent molecule in the transition state. This type of mechanism is common for reactions proceeding through an addition-elimination pathway. koreascience.krkoreascience.kr

For substituted phenyl chloroformates, the magnitude of the KSIE has been observed to be sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups tend to be associated with larger KSIE values, indicating a greater degree of general-base catalysis in the transition state. mdpi.com Therefore, for this compound, a measurable KSIE would be expected, providing insight into the extent of solvent involvement in the transition state.

An illustrative table of KSIE values for a substituted phenyl chloroformate is presented below.

Solvent Systemk (s⁻¹) in Protic Solventk (s⁻¹) in Deuterated SolventKSIE (kH/kD)
Methanol/Methanol-d4.50 x 10⁻⁵2.10 x 10⁻⁵2.14
50% Methanol-Water/50% Methanol-d-D₂O3.20 x 10⁻⁴1.55 x 10⁻⁴2.06
Water/D₂O1.10 x 10⁻³6.10 x 10⁻⁴1.80

This table is illustrative and does not represent actual experimental data for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-methylphenyl chloroformate, and how do reaction conditions influence purity?

  • Methodology : Use phosgene or triphosgene with 2-chloro-4-methylphenol under anhydrous conditions at 0–5°C. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for carbonyl chloride (C=O) formation. Purify via fractional distillation under reduced pressure (10–15 mmHg) or recrystallization in dry hexane .
  • Critical Parameters : Excess phosgene ensures complete conversion, but side reactions (e.g., carbonate formation) occur above 10°C. Use Schlenk-line techniques to exclude moisture .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) validate the structure and purity of this compound?

  • NMR : Expect ¹³C NMR peaks at δ 150–155 ppm (carbonate carbonyl) and δ 120–130 ppm (aromatic carbons). ¹H NMR should show aromatic protons as a multiplet (δ 7.2–7.5 ppm) and methyl protons as a singlet (δ 2.3–2.5 ppm) .
  • GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI). The molecular ion [M⁺] should appear at m/z 191 (C₇H₄Cl₂O₂) with fragments at m/z 155 (loss of Cl) and m/z 111 (loss of COCl) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Storage : Store in amber glass under nitrogen at 0–6°C to prevent hydrolysis. Use PTFE-lined caps to avoid corrosion .
  • Exposure Control : Work in a fume hood with PPE (nitrile gloves, face shield). Monitor airborne HCl using Draeger tubes (detection limit: 0.5 ppm) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis, nucleophilic substitution) affect the stability of this compound in solution?

  • Hydrolysis Kinetics : Conduct pseudo-first-order studies in buffered solutions (pH 4–10). Hydrolysis rates increase exponentially above pH 7 due to OH⁻ attack on the carbonyl carbon. Use UV-Vis spectroscopy (λ = 250–300 nm) to track degradation .
  • Data Contradiction : LC₅₀ values for similar chloroformates vary by >50% across studies due to differences in solvent matrices or exposure durations .

Q. What computational methods (DFT, MD simulations) predict the reactivity of this compound in cross-coupling reactions?

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level. The LUMO (-1.5 to -2.0 eV) localizes on the carbonyl carbon, favoring nucleophilic attack by amines or alcohols. Compare activation energies for aryl vs. alkyl nucleophiles .
  • Experimental Validation : Perform kinetic isotope effect (KIE) studies with deuterated nucleophiles to confirm transition states .

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound derivatives?

  • SHELX Refinement : Use SHELXL-2018 for high-resolution (<1.0 Å) datasets. Anisotropic displacement parameters (ADPs) for chlorine atoms often require damping (DCLS 0.01) to avoid overfitting .
  • Common Artifacts : Twinning or disorder in the methyl group may require PLATON’s SQUEEZE function to model solvent voids .

Research Gaps and Contradictions

  • Toxicity Data : No AEGL-1 values exist for this compound. Rodent studies are needed to establish irritation thresholds (e.g., RD₅₀) .
  • Environmental Fate : Hydrolysis half-lives in soil/water remain unquantified. Use OECD 309 guidelines to assess biodegradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.